N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C28H26N2O4S . This compound is notable for its intricate structure, which includes a benzothiophene ring, a chromene ring, and a benzylcarbamoyl group. It has a significant molecular weight of 486.582 Da .
Preparation Methods
The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common method starts with the preparation of the benzothiophene ring, followed by the introduction of the benzylcarbamoyl group. The chromene ring is then synthesized and attached to the benzothiophene ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with similar compounds such as:
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: This compound has a similar structure but includes a chlorophenyl group.
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide: This compound includes a thiadiazole ring instead of a chromene ring
Properties
Molecular Formula |
C28H26N2O4S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H26N2O4S/c1-16-12-20-21(31)14-23(34-22(20)13-17(16)2)26(32)30-28-25(19-10-6-7-11-24(19)35-28)27(33)29-15-18-8-4-3-5-9-18/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
PDCBRNKBRVRDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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